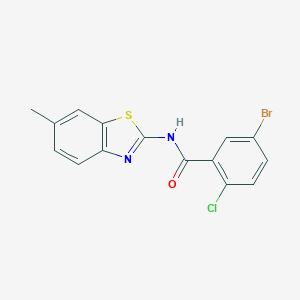![molecular formula C25H18N2O3 B343035 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B343035.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce cell cycle arrest at the G2/M phase and enhance apoptosis in leukemia cancer cells . The compound may interact with various enzymes and receptors, disrupting cellular processes and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with similar anticancer properties.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
N’- (1,3-benzothiazol-2-yl)-arylamide: Exhibits antibacterial properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide stands out due to its specific structural features, which contribute to its unique biological activities. Its combination of benzoxazole and naphthamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H18N2O3 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-23-15-17-8-3-2-7-16(17)14-20(23)24(28)26-19-10-6-9-18(13-19)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28) |
Clave InChI |
AIBQFACZWFGVJN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B342953.png)


![5-bromo-N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342961.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342963.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B342964.png)
![5-bromo-2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342966.png)
![5-bromo-2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B342967.png)

![Ethyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B342970.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B342973.png)
![2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide](/img/structure/B342975.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342976.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342977.png)
